molecular formula C24H25FN2O3S B2391612 (4-((4-Ethylphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1110976-48-1

(4-((4-Ethylphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B2391612
CAS No.: 1110976-48-1
M. Wt: 440.53
InChI Key: XZNJJCZIXVMSBG-UHFFFAOYSA-N
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Description

(4-((4-Ethylphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methylpiperidin-1-yl)methanone is a synthetic chemical reagent designed for research applications. This compound integrates a quinoline core, a 4-methylpiperidine ring, and a 4-ethylphenyl sulfonyl group, a structure suggestive of potential bioactivity. Piperidine derivatives are well-established in pharmacological research and have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects in preliminary studies . The strategic inclusion of a fluorine atom on the quinoline moiety is a common approach in medicinal chemistry to influence the molecule's electronic properties, metabolic stability, and lipophilicity, which can be crucial for optimizing its interaction with biological targets . Furthermore, sulfonyl groups are known to contribute to the molecular diversity and are often explored for their role in modulating biological activity. Researchers may investigate this compound for its potential in various biophysical and biochemical assays. Its structural features make it a candidate for studies in antimicrobial and antioxidant activity screening, following the research trends of similar fluorinated and sulfonated heterocyclic compounds . The compound is also of interest for materials science research, particularly in the study of its optical properties and photoluminescence behavior, which are relevant for developing new fluorescent tags or sensors . This product is intended for use in a controlled laboratory environment by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

[4-(4-ethylphenyl)sulfonyl-6-fluoroquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O3S/c1-3-17-4-7-19(8-5-17)31(29,30)23-20-14-18(25)6-9-22(20)26-15-21(23)24(28)27-12-10-16(2)11-13-27/h4-9,14-16H,3,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNJJCZIXVMSBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCC(CC4)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Ethylphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methylpiperidin-1-yl)methanone typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl chloroacetate, anhydrous potassium carbonate, and various solvents such as dry acetone .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Ethylphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, (4-((4-Ethylphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methylpiperidin-1-yl)methanone may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids .

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development .

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in various chemical processes .

Mechanism of Action

The exact mechanism of action for (4-((4-Ethylphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methylpiperidin-1-yl)methanone is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that alter their activity. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared below with two structurally related molecules (Table 1):

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol)* Predicted LogP* Key Features
Target Compound Quinoline 4-((4-Ethylphenyl)sulfonyl), 6-F, 3-(4-methylpiperidin-1-yl)methanone ~457.5 ~3.8 Sulfonyl (EWG), fluorine for lipophilicity, methylpiperidine for PK
[] {4-[(4-Ethylphenyl)amino]-6-fluoroquinolin-3-yl}(piperidin-1-yl)methanone Quinoline 4-((4-Ethylphenyl)amino), 6-F, 3-(piperidin-1-yl)methanone ~419.5 ~3.2 Amino group (H-bond donor), non-methylated piperidine
[] 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone Pyridine 4-(methylsulfonyl)phenyl ethanone, 6-methylpyridin-3-yl ~303.4 ~1.5 Smaller core, sulfonyl group, pyridine scaffold

*Calculated using ChemDraw Professional 22.0.

Key Observations :

Quinoline vs. Pyridine Core: The quinoline core in the target compound and ’s analog provides a planar aromatic system, which may facilitate intercalation into DNA or hydrophobic protein pockets. In contrast, the pyridine core in ’s compound offers a smaller, less conjugated structure, likely reducing such interactions .

Sulfonyl vs. Amino Substituents: The sulfonyl group in the target compound (electron-withdrawing) may enhance metabolic stability compared to the amino group in ’s analog (electron-donating). However, the amino group could act as a hydrogen-bond donor, improving target affinity in certain contexts .

Piperidine Modifications: The 4-methylpiperidine in the target compound increases lipophilicity compared to the non-methylated piperidine in ’s analog. This modification may improve blood-brain barrier penetration or prolong half-life .

Fluorine Substitution :

  • Both the target compound and ’s analog feature a 6-fluoro substituent, which typically enhances bioavailability and resistance to oxidative metabolism.

Hypothetical Bioactivity and Pharmacokinetics

  • Target Compound : The sulfonyl group and methylpiperidine may favor interactions with ATP-binding pockets (e.g., kinase inhibitors), while the fluorine could reduce CYP450-mediated metabolism.
  • Analog: The amino group might confer selectivity for targets requiring H-bonding (e.g., serotonin receptors), but its basicity could increase susceptibility to enzymatic degradation.

Biological Activity

The compound (4-((4-Ethylphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methylpiperidin-1-yl)methanone is a novel quinoline derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure with multiple functional groups, including:

  • Quinoline core : A bicyclic structure known for various biological activities.
  • Sulfonamide group : Often associated with antibacterial properties.
  • Piperidine moiety : Contributes to the pharmacological profile.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the sulfonamide group suggests potential inhibition of enzyme activity, while the quinoline core may facilitate interactions with various biological pathways.

Biological Activities

Research has indicated several key biological activities associated with this compound:

1. Antimicrobial Activity
Studies have shown that quinoline derivatives exhibit significant antimicrobial properties. The sulfonamide group enhances this effect by inhibiting bacterial enzyme functions.

2. Antitumor Properties
Quinoline derivatives are known for their antitumor effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.

3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways associated with disease progression.

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of (4-((4-Ethylphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methylpiperidin-1-yl)methanone:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against various bacterial strains, suggesting broad-spectrum activity.
Antitumor EffectsShowed significant cytotoxicity in human cancer cell lines, with mechanisms involving apoptosis induction.
Enzyme InhibitionIdentified as a potent inhibitor of specific metabolic enzymes linked to disease pathways.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar quinoline derivatives:

CompoundStructureBiological Activity
Compound A8-HydroxyquinolineStrong enzyme inhibitor, moderate antimicrobial activity
Compound B6-FluoroquinolineEffective against cancer cell lines, limited antimicrobial effects
(4-((4-Ethylphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methylpiperidin-1-yl)methanoneComplex structure with sulfonamide and piperidine groupsBroad-spectrum antimicrobial and antitumor properties

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yields and purity?

To optimize synthesis, focus on reaction parameters:

  • Temperature control : Elevated temperatures (80–120°C) improve reaction rates but may increase side products. Use reflux conditions for exothermic steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while chlorinated solvents (e.g., DCM) are preferred for sulfonylation steps .
  • Catalysts : Lewis acids (e.g., AlCl₃) or palladium catalysts for coupling reactions improve regioselectivity .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., sulfonyl and fluoro groups) and confirms piperidine ring conformation .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₄FN₂O₃S) and detects fragmentation patterns of the quinoline core .
  • IR spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .

Q. What reaction mechanisms underlie the compound’s sulfonylation and fluorination steps?

  • Sulfonylation : Proceeds via nucleophilic aromatic substitution (SNAr), where the 4-ethylbenzenesulfonyl chloride reacts with the quinoline nitrogen under basic conditions (e.g., NaH) .
  • Fluorination : The 6-fluoro group is typically introduced via halogen exchange (e.g., using KF in DMF at 150°C) or directed ortho-metalation .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across different cell lines for this compound?

  • Experimental design : Use standardized cell lines (e.g., NCI-60 panel) and normalize data to controls (e.g., DMSO vehicle) .
  • Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare dose-response curves. Account for variability in IC₅₀ values using bootstrap resampling .
  • Mechanistic follow-up : Validate target engagement via Western blotting (e.g., kinase inhibition) or competitive binding assays .

Q. What strategies are recommended for handling reactive intermediates during the synthesis of derivatives?

  • Low-temperature conditions : Perform lithiation or Grignard reactions at –78°C to stabilize intermediates .
  • Inert atmosphere : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., palladium-catalyzed cross-couplings) .
  • Real-time monitoring : Employ TLC or in-situ IR to track intermediate formation and minimize degradation .

Q. What methodological approaches are used to analyze structure-activity relationships (SAR) for this compound’s analogs?

  • Synthetic diversification : Modify the piperidine ring (e.g., methyl vs. ethyl substituents) and sulfonyl group (e.g., 4-ethylphenyl vs. 4-chlorophenyl) .
  • Computational modeling : Use docking simulations (e.g., AutoDock) to predict binding affinities for targets like kinase domains .
  • In vitro assays : Test analogs in enzyme inhibition assays (e.g., fluorescence polarization) and correlate results with structural features .

Q. How can researchers assess the compound’s stability under physiological conditions for in vivo studies?

  • pH stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC at 37°C over 24 hours .
  • Metabolic stability : Use liver microsomes (human/rat) to quantify half-life (t₁/₂) and identify major metabolites via LC-MS/MS .

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